Ethyl 5-cyano-2-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 5-cyano-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H7F3N2O2 It is known for its unique structure, which includes a cyano group, a trifluoromethyl group, and an ethyl ester group attached to a nicotinic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-(trifluoromethyl)nicotinate typically involves the reaction of 2-cyano-5-(trifluoromethyl)nicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-cyano-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets. The ethyl ester group may facilitate the compound’s transport across cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Ethyl 5-cyano-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate: Similar structure but different substitution pattern.
Ethyl 5-cyano-6-(1-piperazinyl)-2-(trifluoromethyl)nicotinate: Contains a piperazine ring, which may alter its biological activity.
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Contains a chloro group instead of a cyano group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 5-cyano-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following chemical formula: C10H7F3N2O. The presence of a cyano group and a trifluoromethyl group significantly influences its chemical reactivity and biological activity. These functional groups enhance lipophilicity and stability, making the compound suitable for various biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 31.25 - 62.5 µg/mL |
Escherichia coli | 31.25 - 62.5 µg/mL |
Acinetobacter baumannii | 31.25 - 62.5 µg/mL |
Pseudomonas aeruginosa | 31.25 - 62.5 µg/mL |
These results indicate that the compound possesses substantial antibacterial activity, comparable to existing antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells, showing IC50 values in the low micromolar range:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
HCT116 | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Electrophilic Nature : The cyano group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
- Hydrogen Bonding : The trifluoromethyl group can participate in hydrogen bonding, enhancing interactions with enzymes or receptors involved in microbial resistance or cancer cell proliferation .
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Ragab et al. synthesized various pyridine derivatives, including this compound, which exhibited potent antimicrobial activity against multiple strains of bacteria and fungi . -
Anticancer Properties :
In a comparative study on nicotinic acid derivatives, this compound was found to outperform several known anticancer agents in terms of cytotoxicity against human cancer cell lines .
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
ethyl 5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-2-17-9(16)7-3-6(4-14)5-15-8(7)10(11,12)13/h3,5H,2H2,1H3 |
InChI Key |
CKRYORWSOMTLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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